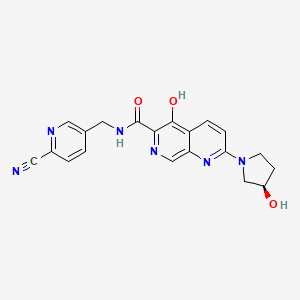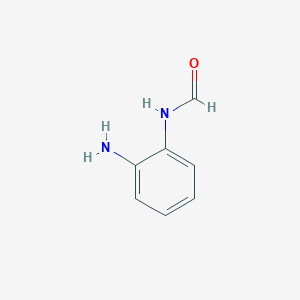
Antitumor agent-109
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antitumor agent-109, also known as compound 6, is a dual-function inhibitor that targets hyaluronic acid and differentiation cluster 44 (CD44). This compound is involved in tumor progression and invasion, demonstrating potent antitumor activity. It specifically inhibits MDA-MB-231 cells with an EC50 value of 0.59 μM .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-109 involves multiple steps, including the preparation of intermediates and final coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of organic reactions involving bromination, methylation, and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely published. Typically, such compounds are produced in controlled environments adhering to Good Manufacturing Practices (GMP) to ensure purity and consistency. The production involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Antitumor agent-109 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Antitumor agent-109 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in cell signaling pathways and interactions with cellular receptors.
Medicine: Explored as a potential therapeutic agent for treating various cancers due to its ability to inhibit tumor growth and invasion.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes
Wirkmechanismus
Antitumor agent-109 exerts its effects by targeting hyaluronic acid and CD44, which are involved in tumor progression and invasion. The compound inhibits the interaction between hyaluronic acid and CD44, thereby interfering with tumor growth and invasion. This inhibition leads to the disruption of cellular signaling pathways that promote tumor cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hyaluronic acid inhibitors: Compounds that target hyaluronic acid and its interactions with cellular receptors.
CD44 inhibitors: Compounds that specifically inhibit the CD44 receptor and its associated signaling pathways.
Uniqueness
Antitumor agent-109 is unique due to its dual-function inhibition of both hyaluronic acid and CD44. This dual-targeting approach enhances its antitumor efficacy by simultaneously disrupting multiple pathways involved in tumor progression and invasion. This makes it a promising candidate for further development as a therapeutic agent .
Eigenschaften
Molekularformel |
C19H22BrNO3 |
|---|---|
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
5-bromo-2-[(3,4,5-trimethoxyphenyl)methyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C19H22BrNO3/c1-22-17-9-13(10-18(23-2)19(17)24-3)11-21-8-7-15-14(12-21)5-4-6-16(15)20/h4-6,9-10H,7-8,11-12H2,1-3H3 |
InChI-Schlüssel |
MGXKYGMIEHKJAA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)CN2CCC3=C(C2)C=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


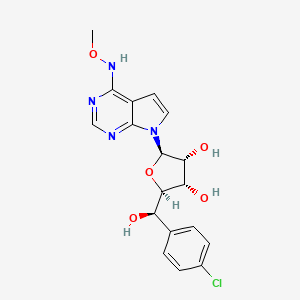
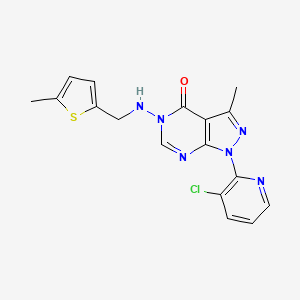

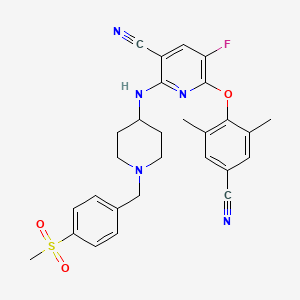
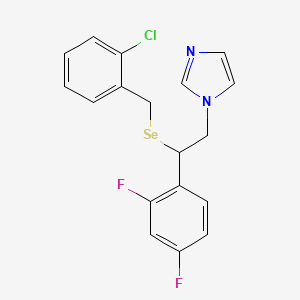
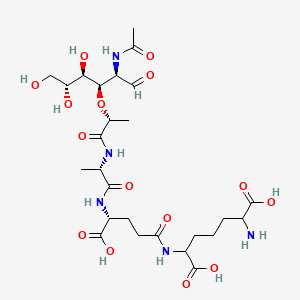
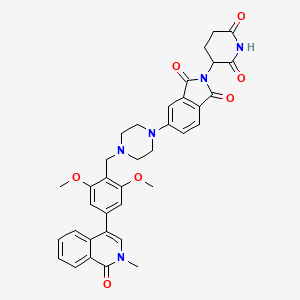

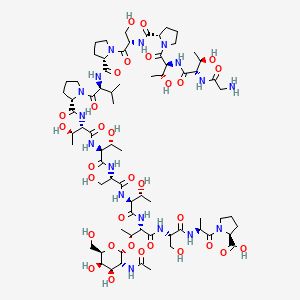
![[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B15137947.png)


